N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11203601
InChI: InChI=1S/C15H15FN2O3S/c1-18(22(2,20)21)14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19)
SMILES: CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C
Molecular Formula: C15H15FN2O3S
Molecular Weight: 322.4 g/mol

N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide

CAS No.:

Cat. No.: VC11203601

Molecular Formula: C15H15FN2O3S

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide -

Molecular Formula C15H15FN2O3S
Molecular Weight 322.4 g/mol
IUPAC Name N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Standard InChI InChI=1S/C15H15FN2O3S/c1-18(22(2,20)21)14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19)
Standard InChI Key TWFSNDWFFCPOGR-UHFFFAOYSA-N
SMILES CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C
Canonical SMILES CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C

Structural and Molecular Characteristics

Chemical Identity

N-(4-Fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide features a benzamide core substituted at the 4-position with a methyl(methylsulfonyl)amino group and an N-linked 4-fluorophenyl ring. The IUPAC name reflects this arrangement, emphasizing the sulfonamide and fluorophenyl functionalities.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC15H15FN2O3S\text{C}_{15}\text{H}_{15}\text{FN}_2\text{O}_3\text{S}
Molecular Weight322.4 g/mol
IUPAC NameN-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Canonical SMILESCN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C
Topological Polar Surface Area88.6 Ų
LogP (Octanol-Water)1.03

The compound’s logP value of 1.03 suggests moderate lipophilicity, which may influence its pharmacokinetic profile .

Synthesis and Preparation

Synthetic Routes

The synthesis of N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide likely involves multi-step reactions, as inferred from structurally related benzamides :

StepReagents/ConditionsYield
1Methylsulfonamide, DIPEA, THF, 24 h75%
24-Fluoroaniline, EDCI/HOBt, DCM, RT82%

Purification and Characterization

Crude products are typically purified via silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization. Purity is assessed using HPLC (>95%), with structural confirmation via 1H-NMR^1\text{H-NMR} and high-resolution mass spectrometry .

Physicochemical Properties

Thermal Stability

While direct data are unavailable, analogous sulfonamides exhibit:

  • Melting Points: 170–190°C .

  • Boiling Points: ~500–540°C under atmospheric pressure .

Solubility and Partitioning

  • Aqueous Solubility: Predicted to be low (<1 mg/mL) due to the hydrophobic fluorophenyl and sulfonamide groups.

  • Organic Solubility: Soluble in DMSO, DMF, and dichloromethane.

Future Research Directions

Synthesis Optimization

  • Develop one-pot methodologies to reduce step count.

  • Explore biocatalytic approaches for enantioselective synthesis.

Biological Profiling

  • Screen against Hh, Wnt, and MAPK pathways.

  • Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models.

Computational Modeling

Molecular docking studies could predict binding affinities for Smo (PDB ID: 5L7D\text{PDB ID: 5L7D}), guiding structural modifications .

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